
Atto 425
Overview
Description
Atto 425 is a complex organic compound with the molecular formula C22H27NO6 It is characterized by a pyranoquinoline core structure, which is a fused ring system containing both pyran and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atto 425 typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyranoquinoline core, followed by the introduction of the ethoxycarbonyl and butanoic acid groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Atto 425 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Key Properties of ATTO 425
- Chemical Structure : Coumarin-based
- Excitation/Emission Wavelengths : 438 nm / 484 nm
- Extinction Coefficient : 45,000 cmM
- Fluorescence Quantum Yield : 90%
- Fluorescence Lifetime : 3.6 ns
- Hydrophilicity : Moderately hydrophilic
These properties make this compound particularly suitable for sensitive applications requiring strong and stable fluorescence.
Microscopy Techniques
This compound is extensively used in high-resolution microscopy techniques, including:
- Photoactivated Localization Microscopy (PALM)
- Stochastic Optical Reconstruction Microscopy (dSTORM)
- Stimulated Emission Depletion Microscopy (STED)
These techniques benefit from the dye's high quantum yield and minimal background interference due to its large Stokes shift, allowing for enhanced signal separation and clearer imaging results .
Flow Cytometry
In flow cytometry (FACS), this compound serves as a vital tool for labeling cells. Its properties allow for effective detection and analysis of fluorescently labeled cells, making it suitable for various biological assays .
Fluorescence In Situ Hybridization (FISH)
This compound is incorporated into DNA probes for FISH applications. It can be directly enzymatically labeled onto DNA or cDNA, facilitating the visualization of specific nucleic acid sequences within cells . The recommended incorporation ratio during PCR is typically between 20-30% of Aminoallyl-dUTP-ATTO425 to natural dTTP .
Immunocytochemistry (ICC)
The dye is also utilized in immunocytochemistry for labeling proteins and antibodies. Its ability to conjugate with primary amines via N-hydroxysuccinimidyl (NHS) ester chemistry enhances its application in protein labeling .
High-Content Screening (HCS)
In high-content screening assays, this compound allows researchers to analyze multiple cellular parameters simultaneously due to its robust fluorescence characteristics .
Live Cell Imaging
This compound's photostability makes it an excellent choice for live cell imaging studies, where prolonged observation is necessary without significant photobleaching .
Table 1: Optical Properties of this compound
Property | Value |
---|---|
Excitation Wavelength | 438 nm |
Emission Wavelength | 484 nm |
Extinction Coefficient | |
Fluorescence Quantum Yield | |
Fluorescence Lifetime | |
Hydrophilicity | Moderately hydrophilic |
Table 2: Recommended Use Ratios for PCR
Application | Aminoallyl-dUTP-ATTO425 Ratio | Natural dTTP Ratio |
---|---|---|
PCR | 20-30% | 70-80% |
Nick Translation | 30-50% | 50-70% |
Case Study 1: Use of this compound in FISH Applications
A research study demonstrated the effectiveness of this compound-labeled probes in identifying specific gene expressions within tissue samples using FISH techniques. The results showed a significant increase in signal clarity compared to traditional dyes, allowing for more accurate localization of target sequences .
Case Study 2: Flow Cytometry Analysis
In a study focused on cell signaling pathways, researchers employed this compound to label specific antibodies targeting cell surface markers. The flow cytometry analysis revealed enhanced detection sensitivity and specificity due to the dye's photostability and high quantum yield, leading to more reliable data on cell populations .
Mechanism of Action
The mechanism of action of Atto 425 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(ethoxycarbonyl)-7,8-dihydro-6,8,8-trimethyl-2-oxo-2H-pyrano[3,2-g]quinoline-9(6H)-butanoic acid: This compound shares a similar core structure but differs in the position and nature of substituents.
4-(3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl)butanoic acid: Another closely related compound with slight variations in the functional groups.
Uniqueness
Atto 425 is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
Atto 425 is a fluorescent dye characterized by its high quantum yield, excellent photostability, and suitability for various biological applications. This article provides a comprehensive overview of the biological activity of this compound, including its properties, applications in research, and relevant case studies.
This compound is a coumarin-based fluorescent dye with the following key properties:
- Excitation/Emission Wavelengths : 439 nm / 485 nm
- Extinction Coefficient :
- Quantum Yield : Approximately 0.90
- Stokes Shift : Large, enhancing signal detection
- Fluorescence Lifetime : Approximately 3.6 ns
- Hydrophilicity : Moderately hydrophilic
These properties make this compound particularly effective for applications requiring high sensitivity and low background noise, such as fluorescence microscopy and flow cytometry .
Applications in Biological Research
This compound is widely used in various biological assays due to its favorable characteristics. Key applications include:
- Flow Cytometry (FACS) : Its photostability and strong fluorescence enable effective cell sorting and analysis.
- Fluorescence In Situ Hybridization (FISH) : this compound is utilized for labeling nucleic acids, allowing for the visualization of specific DNA or RNA sequences within cells.
- Single-Molecule Detection : The dye's high quantum yield and low background interference make it suitable for advanced microscopy techniques like PALM (Photoactivated Localization Microscopy) and dSTORM (direct Stochastic Optical Reconstruction Microscopy) .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various experimental contexts:
- Protein Labeling :
- Fluorescence Lifetime Imaging Microscopy (FLIM) :
-
Cellular Imaging :
- In a comparative study involving various fluorescent dyes, this compound outperformed others in terms of brightness and photostability when used in live-cell imaging experiments. This property allows researchers to monitor dynamic biological processes over extended periods without significant signal degradation .
Data Summary
The following table summarizes the key properties and applications of this compound:
Property | Value |
---|---|
Excitation Wavelength | 439 nm |
Emission Wavelength | 485 nm |
Extinction Coefficient | |
Quantum Yield | ~0.90 |
Fluorescence Lifetime | ~3.6 ns |
Main Applications | FACS, FISH, microscopy |
Q & A
Basic Research Questions
Q. What are the key spectral properties of Atto 425, and how do they influence experimental design?
this compound exhibits an excitation peak at 438 nm and an emission peak at 485 nm , with a high fluorescence quantum yield and large Stokes shift (~47 nm) . These properties make it ideal for Förster Resonance Energy Transfer (FRET) as a donor probe, particularly in multicolor experiments where spectral overlap with acceptors (e.g., Atto 620) must be minimized. Researchers should validate instrument compatibility (e.g., laser lines, filter sets) and avoid overlapping dyes in multiplexed assays .
Q. How should this compound conjugates be prepared and stored to maintain stability?
this compound NHS ester reacts with amine-modified biomolecules (e.g., oligonucleotides, proteins) to form stable conjugates via amide bonds . For storage, dissolve the dye in anhydrous DMSO or water (pH 7–8), aliquot to avoid freeze-thaw cycles, and store at -20°C under inert gas (e.g., argon) to prevent hydrolysis and photodegradation . Pre-conjugated probes (e.g., this compound tyramide) require similar conditions but may need desalting post-labeling to remove unreacted dye.
Q. What are the primary applications of this compound in molecular biology?
this compound is widely used in:
- FRET-based assays : As a donor probe in real-time PCR molecular beacons for bacterial detection .
- Live-cell imaging : Conjugated to SNAP-tag substrates, where fluorescence is restored upon protein labeling .
- Flow cytometry : As a reference standard for fluorescence compensation due to its narrow emission profile .
Advanced Research Questions
Q. How can researchers address contradictions in fluorescence signal stability during live-cell imaging with this compound?
Photobleaching and quenching are common issues, especially in Z-stack imaging or prolonged exposure . Mitigation strategies include:
- Using antifade reagents (e.g., commercial mounting media) for fixed cells.
- Optimizing excitation intensity and exposure time to minimize photodamage.
- Validating SNAP-tag fusion protein expression levels to ensure sufficient dye activation .
Q. What methodological considerations are critical for integrating this compound into multiplexed FRET assays?
Key steps include:
- Spectral calibration : Use monochromators or spectral unmixing to resolve overlapping signals from this compound (donor) and acceptors (e.g., Atto 620).
- Control experiments : Include this compound acid (non-reactive form) to assess nonspecific binding .
- Buffer compatibility : Avoid high concentrations of amines (e.g., Tris buffers) that compete with NHS ester labeling .
Q. How does the coumarin structure of this compound impact its performance in super-resolution microscopy?
this compound’s coumarin backbone provides moderate hydrophilicity and photostability but may limit resolution in techniques like STORM due to lower photon output compared to rhodamine derivatives. Researchers should:
- Compare signal-to-noise ratios with alternative dyes (e.g., Alexa Fluor 430).
- Use oxygen-scavenging systems (e.g., glucose oxidase) to prolong fluorescence in single-molecule tracking .
Q. What experimental designs are recommended to resolve discrepancies in this compound’s quantum yield across studies?
Variations in quantum yield (reported 0.6–0.8) often stem from solvent polarity or pH differences. To standardize measurements:
- Use reference standards (e.g., quinine sulfate) under identical conditions.
- Characterize dye behavior in the intended buffer system (e.g., PBS vs. HEPES) using fluorometers with calibrated detectors .
Q. Methodological Best Practices
- Data validation : Include internal controls (e.g., unlabeled samples) to distinguish specific vs. background signals in FISH or immunoassays .
- Ethical compliance : For clinical samples, ensure protocols adhere to institutional biosafety guidelines, especially when using this compound-conjugated probes for pathogen detection .
Properties
IUPAC Name |
4-(3-ethoxycarbonyl-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-5-28-20(26)16-10-14-9-15-13(2)12-22(3,4)23(8-6-7-19(24)25)17(15)11-18(14)29-21(16)27/h9-11,13H,5-8,12H2,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDDWSAHNYBXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648930 | |
Record name | 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652966-03-5 | |
Record name | 3-(Ethoxycarbonyl)-7,8-dihydro-6,8,8-trimethyl-2-oxo-2H-pyrano[3,2-g]quinoline-9(6H)-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652966-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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